Methyl 4-ethyl-a,g-dioxo-benzenebutanoate
Description
Historical Context and Significance of 1,3-Dicarbonyl Compounds in Synthesis
The journey into the world of dioxo-butanoates begins with an appreciation of their core structure, the 1,3-dicarbonyl moiety. These compounds, characterized by two carbonyl groups separated by a single carbon atom, have been mainstays in organic synthesis for over a century. fiveable.mewikipedia.org The history of their application is highlighted by the Claisen condensation, a classic carbon-carbon bond-forming reaction that generates 1,3-dicarbonyl compounds. wikipedia.org
The significance of 1,3-dicarbonyls lies in the unique reactivity of the central carbon atom, often referred to as the α-carbon. fiveable.me The two adjacent electron-withdrawing carbonyl groups significantly increase the acidity of the α-hydrogens. fiveable.me This enhanced acidity facilitates the formation of a stabilized enolate ion upon treatment with a base, which can then act as a potent nucleophile in a wide array of chemical transformations. tcichemicals.com This reactivity has made compounds like diethyl malonate and ethyl acetoacetate (B1235776) fundamental tools for constructing complex molecular architectures. wikipedia.org
Their utility extends to their role as precursors for a vast number of heterocyclic compounds, which are integral components of many pharmaceuticals and natural products. lookchem.com The ability of 1,3-dicarbonyls to react with various electrophiles and nucleophiles has cemented their status as indispensable intermediates in the synthesis of everything from dyes and pigments to polymers. lookchem.com
Structural Features and Unique Reactivity of Alpha, Gamma-Dioxo Esters
Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate belongs to the family of α,γ-dioxo esters, also known as 2,4-dioxo esters. These molecules possess a 1,3-dicarbonyl system where one of the carbonyl groups is part of an ester functional group. This arrangement leads to a fascinating interplay of reactivity. The α,γ-dioxo ester framework can be viewed as a more complex version of the classic 1,3-dicarbonyl system, exhibiting keto-enol tautomerism, where a hydrogen atom migrates between the central carbon and one of the oxygen atoms to form an enol. fiveable.me
The presence of the ester group, in addition to the ketone, influences the electronic properties and reactivity of the molecule. The α-protons are acidic, enabling the formation of an enolate that can participate in alkylation and acylation reactions. Furthermore, the two carbonyl groups provide multiple sites for nucleophilic attack. This dual reactivity allows α,γ-dioxo esters to be key intermediates in the synthesis of various heterocyclic systems, such as pyrroles and pyridines. researchgate.net Research has shown that compounds like methyl 2,4-dioxo-4-phenylbutanoate can undergo multicomponent reactions to form complex nitrogen-containing heterocycles. researchgate.net
Classification and Scope of Benzenebutanoate Derivatives in Synthetic Chemistry
Benzenebutanoate derivatives are compounds that feature a butanoate chain attached to a benzene (B151609) ring. The specific compound of interest, Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, falls under the classification of a 4-aryl-2,4-dioxobutanoate. In these structures, the aryl group is attached to the gamma-carbon of the butanoate chain.
The synthesis of these derivatives often involves the Claisen condensation between a substituted acetophenone (B1666503) and a dialkyl oxalate (B1200264). prepchem.comut.ac.irchemicalbook.com For instance, reacting a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide is a common method to produce ethyl 4-aryl-2,4-dioxobutanoates. ut.ac.ir This straightforward synthesis makes a wide range of substituted benzenebutanoate derivatives accessible for further chemical exploration.
The synthetic scope of these compounds is broad. They have been utilized as key intermediates in the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable building blocks in medicinal chemistry. researchgate.net Furthermore, various derivatives have been synthesized and investigated for their potential biological activities, including as enzyme inhibitors. ut.ac.irnih.gov The reactivity of the dicarbonyl moiety allows for the construction of diverse molecular scaffolds, making benzenebutanoate derivatives attractive starting materials for drug discovery and material science. researchgate.netresearchgate.net
Research Landscape and Underexplored Facets of Methyl 4-ethyl-a,g-dioxo-benzenebutanoate
Direct and extensive research specifically focused on Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate is limited, marking it as a relatively underexplored compound in the scientific literature. Its existence is confirmed by a CAS Registry Number (66751-98-2) and basic molecular formula (C13H14O4). sigmaaldrich.cn
However, the research landscape of its close analogs, particularly other 4-aryl-2,4-dioxobutanoates, provides a clear roadmap for potential investigations. Studies on similar ethyl esters have demonstrated their utility as synthetic intermediates. For example, ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, an important target in cancer research. ut.ac.ir This suggests that Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate could also be a candidate for similar biological screening programs.
The synthesis of this specific compound would likely follow the established Claisen condensation methodology, reacting 4-ethylacetophenone with dimethyl oxalate. The presence of the 4-ethyl group on the benzene ring offers a point of structural variation compared to the more commonly studied phenyl or substituted phenyl analogs. Investigating how this ethyl group influences the compound's physical properties, reactivity, and biological activity would be a valuable contribution to the field.
Further underexplored facets include its potential in multicomponent reactions to generate novel heterocyclic libraries, its use as a ligand for the formation of metal complexes, and its application in the synthesis of specialized polymers or materials. The rich chemistry of the α,γ-dioxo ester functionality, combined with the specific substitution pattern of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, presents numerous opportunities for future research and discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-ethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-9-4-6-10(7-5-9)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZZWFIDDZXNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Methyl 4 Ethyl A,g Dioxo Benzenebutanoate
Retrosynthetic Analysis of the Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate Skeleton
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For Methyl 4-(4-ethylphenyl)-2,4-dioxobutanoate, two primary disconnections are considered most logical, focusing on the formation of the β-dicarbonyl system which is a key feature of the molecule.
Disconnection A: Claisen-Type Condensation
The most evident disconnection is at the C2-C3 bond, which corresponds to a crossed Claisen or Claisen-type condensation reaction. This approach disconnects the molecule into an enolate precursor and an acylating ester.
Target Molecule: Methyl 4-(4-ethylphenyl)-2,4-dioxobutanoate
Retrosynthetic Step: Breaking the bond between the α- and β-carbons.
Precursors:
4'-Ethylacetophenone (B57664): This molecule provides the 4-ethylphenyl-keto-methyl unit and can be deprotonated to form the required nucleophilic enolate.
Dimethyl Oxalate (B1200264) (or a similar dialkyl oxalate): This non-enolizable ester serves as the electrophilic acylating agent, providing the methyl ester and α-keto group.
The forward synthesis would involve the base-mediated condensation of the enolate of 4'-ethylacetophenone with dimethyl oxalate.
Disconnection B: Acylation of a β-Keto Ester Enolate
An alternative disconnection can be made at the C3-C4 bond. This strategy falls under the category of enolate acylation.
Target Molecule: Methyl 4-(4-ethylphenyl)-2,4-dioxobutanoate
Retrosynthetic Step: Breaking the bond between the β-carbon and the γ-carbonyl group.
Precursors:
Methyl Acetoacetate (B1235776): This common β-keto ester can be converted into a dianion, with the more acidic methylene (B1212753) protons between the two carbonyls being deprotonated first. masterorganicchemistry.com
4-Ethylbenzoyl Chloride: This acid chloride acts as the electrophilic acylating agent, introducing the 4-ethylphenyl-keto moiety.
The forward synthesis involves the acylation of the enolate derived from methyl acetoacetate with 4-ethylbenzoyl chloride. Both strategies offer viable pathways to the target molecule, leveraging fundamental reactions in organic synthesis.
Classical Condensation Reactions in Dioxo-Butanoate Synthesis
Condensation reactions are powerful tools for C-C bond formation, and the Claisen condensation is particularly vital for the synthesis of β-keto esters and related structures. libretexts.orglibretexts.org
The crossed Claisen condensation is a variation that uses two different esters, or in this case, a ketone and an ester. organic-chemistry.org For the synthesis of Methyl 4-(4-ethylphenyl)-2,4-dioxobutanoate, this reaction is highly effective. The reaction proceeds by the deprotonation of the α-carbon of 4'-ethylacetophenone using a strong base, such as sodium ethoxide or sodium hydride, to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of dimethyl oxalate. The subsequent loss of a methoxide (B1231860) leaving group yields the final β-dicarbonyl product. jove.com
A key consideration is the choice of base. To prevent transesterification, the alkoxide base should match the alcohol component of the ester. libretexts.orglibretexts.org However, using a non-enolizable ester like dimethyl oxalate and a ketone simplifies the reaction, as self-condensation of the acylating partner is not possible. organic-chemistry.org The driving force for the reaction is the final deprotonation of the newly formed β-dicarbonyl product, which has a highly acidic proton (pKa ≈ 11) on the central methylene group, forming a stable enolate. masterorganicchemistry.comjove.com
| Reactant 1 (Enolate Source) | Reactant 2 (Acylating Agent) | Base | Solvent | Product Type |
| 4'-Ethylacetophenone | Dimethyl Oxalate | Sodium Methoxide (NaOMe) | Methanol (B129727), Diethyl Ether | γ-Keto-β-keto-ester |
| Acetone | Diethyl Carbonate | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | β-keto-ester |
| Cyclohexanone | Diethyl Oxalate | Sodium Ethoxide (NaOEt) | Ethanol | 2-(Oxoacetyl)cyclohexanone |
This table presents typical combinations for Claisen-type condensations leading to dicarbonyl compounds.
The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters, typically five- or six-membered rings. numberanalytics.comwikipedia.org It is the reaction of a diester with a base to yield a cyclic product. alfa-chemistry.comorgoreview.com While not directly used to synthesize the linear target molecule, this reaction is fundamental for creating cyclic precursors or analogs that might be part of more complex synthetic routes.
The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate at one ester α-carbon, which then attacks the carbonyl of the other ester group within the same molecule. alfa-chemistry.compurechemistry.org The reaction is driven to completion by using at least one full equivalent of base. orgoreview.com The stability of 5- and 6-membered rings makes the cyclization of 1,6- and 1,7-diesters particularly efficient. wikipedia.org
| Starting Diester | Ring Size Formed | Product (Cyclic β-Keto Ester) |
| Diethyl Adipate (1,6-diester) | 5-membered | Ethyl 2-oxocyclopentane-1-carboxylate |
| Diethyl Pimelate (1,7-diester) | 6-membered | Ethyl 2-oxocyclohexane-1-carboxylate |
| Diethyl Suberate (1,8-diester) | 7-membered | Lower yield, side reactions more common |
This table illustrates the relationship between the starting diester chain length and the resulting cyclic product in Dieckmann condensations.
Acylation Strategies for Carbon-Carbon Bond Formation
Acylation reactions provide a direct and versatile method for forming carbon-carbon bonds, particularly for the synthesis of ketones and dicarbonyl compounds.
This strategy involves the direct acylation of a pre-formed ester enolate. For the target molecule, this corresponds to the acylation of the enolate of methyl acetoacetate. Due to the high acidity of the α-protons flanked by two carbonyl groups, methyl acetoacetate is readily converted into its enolate. jove.com To achieve C-acylation at the γ-position, a dianion must be generated. This is typically accomplished by using two equivalents of a very strong base, such as lithium diisopropylamide (LDA) or by sequential treatment with sodium hydride and n-butyllithium.
The resulting nucleophile can then be reacted with an acylating agent like 4-ethylbenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion to form the 1,3,5-tricarbonyl system. This method offers a high degree of control by pre-forming the specific nucleophile required for the reaction.
This approach is a powerful alternative to the base-mediated Claisen condensation. It involves acylating the enolate of a substituted acetophenone (B1666503) with a highly reactive acylating agent, such as an acid chloride. In this case, the enolate of 4'-ethylacetophenone is generated using a strong base like LDA. This enolate is then treated with methyl oxalyl chloride (Cl-C(=O)-COOCH₃) to directly form the target molecule. This method can offer higher yields and cleaner reactions than traditional Claisen condensations, as the reactivity of the acid chloride drives the reaction forward.
Another potential, though more complex, acylation strategy is the Friedel-Crafts acylation. mt.com This reaction would involve acylating ethylbenzene (B125841) with a suitable four-carbon dicarbonyl acid chloride. The ethyl group on the benzene (B151609) ring is an ortho-, para-director, and due to sterics, the para-substituted product would be heavily favored. oregonstate.edulibretexts.org While synthetically challenging due to the complexity of the required acylating agent, this method remains a cornerstone for attaching acyl groups to aromatic rings. mt.com
| Strategy | Nucleophile | Electrophile | Key Features |
| Claisen-Type Condensation | Enolate of 4'-Ethylacetophenone | Dimethyl Oxalate | Base-mediated; equilibrium driven by product deprotonation. masterorganicchemistry.comjove.com |
| Enolate Acylation | Dianion of Methyl Acetoacetate | 4-Ethylbenzoyl Chloride | Requires strong bases (e.g., NaH, n-BuLi); controlled C-C bond formation. |
| Acetophenone Enolate Acylation | Enolate of 4'-Ethylacetophenone | Methyl Oxalyl Chloride | Utilizes a highly reactive acid chloride for efficient acylation. |
| Friedel-Crafts Acylation | Ethylbenzene | Dioxo-butanoate Acid Chloride | Lewis acid-catalyzed electrophilic aromatic substitution. mt.comoregonstate.edu |
This table provides a comparative overview of the different acylation strategies discussed.
Oxidative Approaches to Dioxo Functionalities
The introduction of the α,γ-dioxo functionality onto the benzenebutanoate framework can be achieved through various oxidative methods. These approaches often involve the oxidation of a suitable precursor, such as a hydroxy-keto ester, or through the coupling of simpler fragments.
A common and effective strategy for the synthesis of 1,3-dicarbonyl compounds is the oxidation of the corresponding β-hydroxy ketone precursors. organic-chemistry.org For the synthesis of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, this would involve the oxidation of a precursor Methyl 4-ethyl-α-hydroxy-γ-oxo-benzenebutanoate or Methyl 4-ethyl-γ-hydroxy-α-oxo-benzenebutanoate.
A variety of oxidizing agents can be employed for this transformation. Reagents such as o-iodoxybenzoic acid (IBX) have proven to be efficient for the oxidation of β-hydroxyketones to β-diketones. organic-chemistry.org Other methods include the use of Dess-Martin periodinane, although this generates a stoichiometric amount of waste. acs.org Milder, catalytic approaches are often preferred. For instance, nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) can catalyze the aerobic oxidation of α-hydroxy acids to α-keto acids, a transformation that can be conceptually extended to hydroxy-keto esters. acs.org The use of molecular oxygen as the terminal oxidant in such reactions represents a green and atom-economical approach. acs.org
| Oxidant/Catalyst System | Precursor Type | Product Type | Key Features |
| o-Iodoxybenzoic acid (IBX) | β-Hydroxy ketone | β-Diketone | Efficient and operationally simple. organic-chemistry.org |
| Dess-Martin Periodinane | α-Hydroxy acid | α-Keto acid | Stoichiometric, generates waste. acs.org |
| AZADO/NaNO₂/O₂ | α-Hydroxy acid | α-Keto acid | Catalytic, uses air as oxidant. acs.org |
| Oxone/Iodobenzene (cat.) | Alkyl aryl ketone | α-Hydroxyalkyl aryl ketone | Economical α-hydroxylation. organic-chemistry.org |
| TEMPO/NaOCl | Primary alcohol | Aldehyde | Mild, high yield, no transition metals. youtube.com |
This table presents various oxidative systems applicable to the synthesis of diketones and related functional groups.
Oxidative coupling reactions provide an alternative and powerful route to construct the carbon skeleton of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate while simultaneously installing the desired oxidation state. These reactions often involve the coupling of two different C-H bonds in the presence of an oxidant, a process known as cross-dehydrogenative coupling (CDC). pnas.org This strategy is highly atom-economical as it avoids the pre-functionalization of starting materials. pnas.orgnumberanalytics.com
For the target molecule, a plausible oxidative coupling could involve the reaction of an ethylbenzene derivative with a suitable three-carbon keto-ester synthon under oxidative conditions. Transition metal catalysts, often based on palladium, copper, or nickel, are frequently employed to facilitate such transformations. researchgate.netyoutube.comacs.org The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.comacs.org Recent advancements have also explored photocatalytic and electrochemical methods to drive these couplings under milder, more sustainable conditions. rsc.orgresearchgate.net
Decarboxylative coupling reactions represent another valuable tool, where α-oxocarboxylic acids can serve as acyl anion equivalents, generated in situ through the extrusion of carbon dioxide. nih.gov This approach could be envisioned for the synthesis of the target diketone by coupling a suitable aryl precursor with an appropriate keto-acid derivative.
| Coupling Strategy | Reactant Types | Catalyst/Conditions | Key Features |
| Cross-Dehydrogenative Coupling | Two different C-H bonds | Transition metal catalyst, oxidant | High atom economy, avoids pre-functionalization. pnas.org |
| Photocatalytic Coupling | C-X and C-H bonds | Visible light, photocatalyst | Mild conditions, aqueous media possible. researchgate.net |
| Electrochemical Coupling | Internal alkynes | Catalyst-free, electrolysis | Green, avoids harsh oxidants. rsc.org |
| Decarboxylative Coupling | α-Oxocarboxylic acids, aryl halides | Transition metal catalyst | In situ generation of acyl anions. nih.gov |
This table summarizes advanced coupling reactions for the formation of C-C bonds in dicarbonyl synthesis.
Catalytic and Green Chemistry Aspects in Synthesis
The development of synthetic routes to Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate that adhere to the principles of green chemistry is a primary goal. This involves the use of catalysts to enhance efficiency, the reduction of waste, and the use of environmentally benign solvents and reaction conditions.
Lewis acids play a crucial role in the synthesis of β-keto esters, which are key structural motifs within the target molecule. tandfonline.com They can activate carbonyl compounds towards nucleophilic attack, facilitating reactions like the Claisen condensation or the reaction of aldehydes with diazoacetates. tandfonline.com For example, a yttria-zirconia-based Lewis acid has been shown to efficiently catalyze the condensation of aldehydes with ethyl diazoacetate to produce β-keto esters in high yields. tandfonline.com
In the context of more complex transformations, cooperative catalysis involving a Lewis acid and an N-heterocyclic carbene (NHC) has been developed for the synthesis of highly functionalized carbocycles from unsaturated ketoesters. nih.gov The Lewis acid, such as Ti(OiPr)₄, activates the keto-ester electrophile, enabling the NHC-catalyzed reaction to proceed. nih.gov Such strategies could be adapted for the stereoselective synthesis of precursors to Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate.
| Lewis Acid Catalyst | Reaction Type | Substrates | Key Advantage |
| Yttria-Zirconia | Condensation | Aldehydes, Diazoacetates | Heterogeneous, recyclable catalyst. tandfonline.com |
| Ti(OiPr)₄ (with NHC) | Annulation | Enals, Unsaturated Ketoesters | Cooperative catalysis for complex products. nih.gov |
| DBFOX-Ni(II) complex | Hydroxylation | β-Keto esters | Catalytic, enantioselective. acs.org |
| Boronic Acids | Transesterification | β-Keto esters, Alcohols | Mild, environmentally benign. ucc.ie |
This table highlights the application of various Lewis acid catalysts in the synthesis of keto-esters and related compounds.
Transition metal catalysis is a cornerstone of modern organic synthesis and offers numerous pathways to diketones and their precursors. researchgate.netbohrium.com Palladium, copper, ruthenium, and gold catalysts have all been employed in the synthesis of 1,2-diketones from the oxidation of alkynes. bohrium.com Similarly, gold(I)-catalyzed hydration of alkynones provides a mild and regioselective route to 1,3-diketones. nih.gov
For the synthesis of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could be employed to join the ethylphenyl group to a suitable dicarbonyl-containing fragment. The efficiency and functional group tolerance of these reactions make them highly attractive. jocpr.com Furthermore, transition metals are pivotal in C-H activation and oxidative coupling strategies as discussed previously. pnas.org
A key goal of green chemistry is to minimize waste by designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. numberanalytics.comnih.gov Addition reactions, isomerizations, and some catalytic cycles are inherently atom-economical. nih.govnih.gov
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and difficult to dispose of. tandfonline.com For instance, the Claisen self-condensation of ethyl (2-phenyl)ethanoate can be performed under solvent-free conditions by heating with potassium t-butoxide to produce a β-ketoester in good yield. tandfonline.com Similarly, transesterification of β-keto esters has been achieved under solvent-free conditions using recyclable catalysts like silica-boric acid, which minimizes chemical waste. rsc.org These principles could be applied to key steps in the synthesis of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, potentially leading to a more sustainable manufacturing process. rsc.orgnih.gov
Investigating the Reaction Chemistry and Transformational Scope of Methyl 4 Ethyl A,g Dioxo Benzenebutanoate
Reactivity of the Alpha-Carbonyl Group (C-2)
The alpha-carbonyl group (C-2), being part of an α-keto ester functionality, is highly electrophilic and susceptible to a variety of nucleophilic attacks and other transformations. Its reactivity is influenced by the adjacent ester group, which can stabilize intermediates and influence the course of reactions.
Nucleophilic Additions and Condensations
The electrophilic nature of the C-2 carbonyl carbon makes it a prime target for nucleophilic addition reactions. Organometallic reagents, such as Grignard and organolithium reagents, are expected to add to this position to form tertiary alcohols after an acidic workup. masterorganicchemistry.comwikipedia.orgleah4sci.com The general mechanism involves the nucleophilic attack of the organometallic species on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. masterorganicchemistry.com
Furthermore, the dicarbonyl nature of methyl 4-ethyl-a,g-dioxo-benzenebutanoate allows it to participate in three-component condensation reactions. For instance, in a reaction analogous to that of methyl 2,4-dioxo-4-phenylbutanoate, it can react with an aromatic aldehyde and propane-1,2-diamine. pleiades.online This type of reaction typically proceeds in solvents like 1,4-dioxane (B91453) or ethanol (B145695) and leads to the formation of complex heterocyclic structures, such as 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. pleiades.online
| Reactants | Reagents/Conditions | Product(s) | Reference |
| Methyl 2,4-dioxo-4-phenylbutanoate, Aromatic Aldehyde, Propane-1,2-diamine (1:1:1 molar ratio) | 1,4-Dioxane or Ethanol | 4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones | pleiades.online |
| Methyl 2,4-dioxo-4-phenylbutanoate, Aromatic Aldehyde, Propane-1,2-diamine (2:2:1 molar ratio) | 1,4-Dioxane or Ethanol | 1,1′-(propane-1,2-diyl)bis(4-acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one) | pleiades.online |
Table 1: Examples of Three-Component Condensation Reactions with a Methyl 4-aryl-2,4-dioxobutanoate Analog.
Alpha-Halogenation and Subsequent Functionalization
The carbon atom situated between the two carbonyl groups (the α-carbon) is activated and can be readily halogenated. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed halogenation involves the formation of an enol, which then attacks the halogen. sigmaaldrich.com In contrast, base-promoted halogenation proceeds through an enolate intermediate. sigmaaldrich.com For β-dicarbonyl compounds, monohalogenation is generally achievable under acidic conditions, as the introduction of an electron-withdrawing halogen deactivates the product towards further enolization. sigmaaldrich.com
The resulting α-halo-β-keto ester is a versatile intermediate for further synthetic transformations, including nucleophilic substitution and elimination reactions, due to the presence of a good leaving group (the halogen) at an activated position.
A study on the bromination of similar 2,3-dioxobutyrate derivatives shows that these compounds react with bromine in ether to yield the corresponding 4-bromo-derivatives, which can then be used in the synthesis of heterocyclic compounds like hydroxypyrazoles. rsc.org
| Starting Material | Reagent | Product | Reference |
| Ethyl 2,3-dioxobutyrate 2-arylhydrazones | Bromine in ether | Ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones | rsc.org |
| 2,3-Dioxo-1-phenylbutanal 2-arylhydrazones | Bromine in ether | 4-Bromo-2,3-dioxo-1-phenylbutanal 2-arylhydrazones | rsc.org |
Table 2: Alpha-Halogenation of Structurally Related Dicarbonyl Compounds.
Enolate Chemistry and Alkylation Reactions
The protons on the α-carbon of β-keto esters are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the easy formation of a resonance-stabilized enolate upon treatment with a suitable base, such as sodium ethoxide. libretexts.org This enolate is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides, a process known as alkylation. libretexts.orglibretexts.org
This reaction is a cornerstone of the acetoacetic ester synthesis and allows for the introduction of a wide variety of alkyl groups at the α-position. libretexts.org The choice of base and reaction conditions can influence the outcome, and for substrates with multiple enolizable protons, regioselectivity can be a key consideration. In the case of this compound, the α-protons are the most acidic and will be preferentially removed. The alkylation can often be repeated to introduce a second alkyl group if another acidic proton is available. libretexts.org
| Substrate | Base | Alkylating Agent | Product | Reference |
| Diethyl malonate | Sodium ethoxide | Alkyl halide | α-Substituted malonic ester | libretexts.org |
| Ethyl acetoacetate (B1235776) | Sodium ethoxide | Bromoethane | Ethyl 2-acetylbutanoate | libretexts.org |
Table 3: General Examples of Enolate Alkylation of β-Dicarbonyl Compounds.
Reactivity of the Gamma-Carbonyl Group (C-4)
Keto-Enol Tautomerism and Its Influence on Reactivity
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. asu.edu The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group, as well as by conjugation of the carbon-carbon double bond with the carbonyl group. The position of this equilibrium is influenced by factors such as the solvent and temperature. asu.edursc.org This tautomerism is a slow process on the NMR timescale, which allows for the quantification of the keto and enol forms in solution. thermofisher.com The presence of the enol tautomer is crucial as it influences the compound's reactivity, particularly in reactions where the enol acts as a nucleophile.
Spectroscopic methods, such as NMR, are instrumental in studying this equilibrium. For example, in ethyl acetoacetate, a related β-keto ester, both the keto and enol forms can be directly observed and quantified by ¹H NMR spectroscopy. thermofisher.com
Reactions with Nitrogen and Oxygen Nucleophiles
The gamma-carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles such as hydrazines and hydroxylamine (B1172632). These reactions are fundamental in the synthesis of five-membered heterocyclic rings.
The reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. researchgate.net This cyclocondensation reaction is a well-established method for pyrazole (B372694) synthesis from 1,3-dicarbonyl compounds. researchgate.net Similarly, reaction with hydroxylamine yields isoxazole (B147169) derivatives. youtube.com These reactions typically proceed by initial nucleophilic attack of the nitrogen atom on the gamma-carbonyl carbon, followed by dehydration to form the heterocyclic ring.
The reaction of 4-aryl-2,4-dioxobutanoic acids and their esters with diazoalkanes can also lead to the formation of pyrazole derivatives, alongside O-alkylation products. pleiades.onlineresearchgate.net
| 1,3-Dicarbonyl Compound | Nucleophile | Heterocyclic Product | Reference |
| 1,3-Diketones, β-Ketoesters, or 2,4-Dioxoesters | Hydrazines | Pyrazoles | researchgate.net |
| 1,3-Dicarbonyl compounds | Hydroxylamine | Isoxazoles | youtube.com |
| 4-Aryl-2,4-dioxobutanoic acids or esters | Diazomethane | Pyrazoles | pleiades.onlineresearchgate.net |
Table 4: Heterocycle Synthesis from 1,3-Dicarbonyl Compounds and Nitrogen Nucleophiles.
In addition to nitrogen nucleophiles, the gamma-carbonyl can react with oxygen nucleophiles like alcohols under acidic catalysis to form ketals. This reaction is often used as a method for protecting the ketone functionality during transformations at other sites in the molecule.
Reductions to Hydroxy and Methylene (B1212753) Derivatives
The presence of two ketone functionalities at the α and γ positions allows for a range of reduction products, including diols, and hydroxy-ketones, and potentially fully reduced methylene derivatives. The selectivity of these reductions is highly dependent on the choice of reducing agent and the reaction conditions.
Common hydride-based reducing agents can be employed to reduce the ketone groups. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comharvard.edu In the case of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, the use of NaBH₄ would be expected to reduce both the α- and γ-keto groups to their corresponding hydroxyl groups, yielding Methyl 4-ethyl-α,γ-dihydroxy-benzenebutanoate. The relative stereochemistry of the newly formed stereocenters can be influenced by the reaction conditions and the presence of chelating agents. For instance, the use of cerium trichloride (B1173362) (CeCl₃) in conjunction with NaBH₄ (the Luche reduction) can enhance the selectivity for the reduction of one ketone over the other, or influence the diastereoselectivity of the reduction. researchgate.net
Enzymatic reductions offer a high degree of stereo- and regioselectivity. nih.gov Alcohol dehydrogenases (ADHs) can catalyze the reduction of ketones to chiral alcohols with high enantiopurity. nih.gov For a molecule like Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, specific ADHs could potentially reduce one of the two keto groups selectively, or reduce both to a specific diastereomer. researchgate.net
More aggressive reduction methods, such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions, would be required to reduce the keto groups to methylene (CH₂) groups. These reactions are generally not selective and would likely reduce both ketones, yielding Methyl 4-ethyl-benzenebutanoate.
| Reaction | Reagent(s) | Expected Major Product | Reference(s) |
| Dihydroxylation | Sodium Borohydride (NaBH₄) in Methanol (B129727) | Methyl 4-ethyl-α,γ-dihydroxy-benzenebutanoate | masterorganicchemistry.com, harvard.edu |
| Selective Hydroxylation | NaBH₄, Cerium(III) chloride (Luche Reduction) | Mixture of Methyl 4-ethyl-α-hydroxy-γ-oxo-benzenebutanoate and Methyl 4-ethyl-γ-hydroxy-α-oxo-benzenebutanoate | researchgate.net |
| Stereoselective Reduction | Alcohol Dehydrogenase (ADH), NADH | Chiral hydroxy-keto or dihydroxy derivatives | nih.gov, researchgate.net |
| Deoxygenation | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Methyl 4-ethyl-benzenebutanoate |
Reactions at the Methyl Ester Moiety
The methyl ester group of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate can undergo several characteristic reactions, including transesterification, hydrolysis, and reduction.
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. rsc.orgbenthamdirect.com For the transesterification of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, the compound would be treated with an excess of the desired alcohol (e.g., ethanol, isopropanol) in the presence of a catalyst. ucc.iebohrium.com This process is often reversible, and driving the reaction to completion may require the removal of methanol as it is formed. A variety of catalysts can be employed, including mineral acids (H₂SO₄), metal alkoxides, and enzymes like lipases for milder conditions. bohrium.com
| Alcohol | Catalyst | Expected Product | Reference(s) |
| Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 4-ethyl-α,γ-dioxo-benzenebutanoate | ucc.ie |
| Propan-2-ol | Sodium Methoxide (B1231860) (NaOMe) | Isopropyl 4-ethyl-α,γ-dioxo-benzenebutanoate | rsc.org |
| Benzyl Alcohol | Lipase | Benzyl 4-ethyl-α,γ-dioxo-benzenebutanoate | bohrium.com |
Hydrolysis and Carboxylic Acid Derivatization
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethyl-α,γ-dioxo-benzenebutanoic acid, through saponification. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid like HCl. The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For instance, it can be reacted with thionyl chloride (SOCl₂) to form an acid chloride, which can then be used to synthesize amides by reacting with amines.
Reduction to Alcohol Functionality
While the ketones are readily reduced by NaBH₄, the methyl ester is generally unreactive to this reagent under standard conditions. masterorganicchemistry.comacs.org To reduce the ester functionality to a primary alcohol, a more powerful reducing agent is required, with lithium aluminum hydride (LiAlH₄) being a common choice. harvard.eduyoutube.com Treatment of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate with LiAlH₄ would be expected to reduce not only the methyl ester to a primary alcohol but also both ketone groups to secondary alcohols, resulting in a triol, 4-(4-ethylphenyl)butane-1,2,4-triol. Selective reduction of the ester in the presence of ketones is challenging but can sometimes be achieved using specific reagents or protecting group strategies. Some modified borohydride reagents, such as lithium borohydride (LiBH₄), have shown the ability to selectively reduce esters in the presence of other carbonyl groups. harvard.edu
Reactions Involving the 4-Ethylphenyl Aromatic Ring
The 4-ethylphenyl group can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemistry.coachmasterorganicchemistry.com The benzene (B151609) ring in Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate has two substituents: the ethyl group at position 4 and the dioxo-benzenebutanoate chain at position 1.
Ethyl Group (-CH₂CH₃): This is an alkyl group, which is an electron-donating group (activating) and an ortho, para-director. savemyexams.com Since the para position is already occupied, the ethyl group directs incoming electrophiles to the ortho positions (positions 3 and 5).
Acyl Group (-CO-R): The butanoate chain is attached to the ring via a carbonyl group. This acyl group is electron-withdrawing (deactivating) and a meta-director. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to the meta positions (positions 3 and 5).
| Reaction | Reagents | Expected Major Product(s) | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-ethyl-α,γ-dioxo-benzenebutanoate | chemistry.coach |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-ethyl-α,γ-dioxo-benzenebutanoate | savemyexams.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-acetyl-4-ethyl-α,γ-dioxo-benzenebutanoate | libretexts.org, byjus.com |
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
The aromatic ring of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, substituted with an activating ethyl group and a deactivating but electron-directing acyl group, presents several sites for C-H functionalization. However, for more conventional cross-coupling reactions like Suzuki-Miyaura or Heck, the presence of a leaving group, such as a halide or triflate, on the aromatic ring is typically required. wikipedia.orgacs.org
Palladium-catalyzed C–H activation offers a more direct route to functionalize the aromatic ring without prior installation of a leaving group. nih.govnih.gov The substitution pattern (1,4-disubstituted) means that C-H activation would occur at the positions ortho to either the ethyl group or the acyl chain. The acyl group is a known directing group for ortho-C-H functionalization. nih.gov These reactions typically proceed via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle, often requiring a directing group to achieve high regioselectivity. nih.govresearchgate.net
A hypothetical cross-coupling reaction could involve the arylation of a halogenated precursor of the target molecule. For example, the Suzuki-Miyaura coupling of a bromo-substituted derivative with an arylboronic acid would be a standard method for creating a biaryl structure. libretexts.orgorganic-chemistry.org Such reactions are fundamental in the synthesis of complex organic molecules and fine chemicals. wikipedia.org
The table below outlines representative conditions for a Suzuki-Miyaura coupling reaction, based on established protocols for aryl ketones.
Table 1: Representative Conditions for a Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Aryl Halide | Methyl 4-bromo-2-(4-ethylbenzoyl)acetate | Substrate with leaving group | wikipedia.org |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Source of new aryl group | libretexts.org |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) | Active palladium source | wikipedia.orgorganic-chemistry.org |
| Ligand | PPh₃, SPhos, or XPhos | Stabilizes catalyst, promotes oxidative addition | researchgate.netacs.org |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates boronic acid, facilitates transmetalation | wikipedia.org |
| Solvent | Toluene, Dioxane, or DMF/H₂O | Reaction medium | researchgate.netmdpi.com |
| Temperature | 60-110 °C | Provides activation energy | organic-chemistry.org |
Mechanistic Elucidation of Key Transformation Pathways
Understanding the mechanism of a reaction is crucial for its optimization and broader application. For palladium-catalyzed cross-couplings, the mechanism generally involves a sequence of oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the specifics can vary greatly depending on the substrates, ligands, and additives used. researchgate.netumd.edu
Kinetic and Thermodynamic Studies
Kinetic studies are essential for determining the rate-determining step of a catalytic cycle. In many Suzuki-Miyaura reactions, transmetalation or reductive elimination can be rate-limiting. wikipedia.orglibretexts.org The reaction rate can be influenced by the electronic properties of the substituents on the aromatic rings. For instance, a Hammett analysis of a related allyl-aryl coupling reaction showed that the rate was enhanced by electron-withdrawing groups on the aryl partner, indicating that a negative charge builds up in the transition state. umd.edu
Thermodynamic data, such as activation energies (Ea), provide insight into the energy barriers of the reaction. Lower activation energies correspond to higher reaction rates. Studies on Suzuki couplings have reported a wide range of activation energies depending on the specific catalytic system.
Table 2: Example Activation Energies (Ea) for Suzuki Coupling Reactions
| Catalytic System | Substrate Type | Apparent Ea (kJ/mol) | Source |
|---|---|---|---|
| Homogeneous Pd(II) carbene complex | Aryl Bromide | 111-116 | mdpi.com |
| Heterogeneous Pd/C | Aryl Bromide | 100 | mdpi.com |
| Y₃Pd₂ Intermetallic Catalyst | Organohalide | 48.4 | researchgate.net |
| Ga-Pd System | Organohalide | 19.1 | researchgate.net |
This data is derived from studies on various systems and illustrates the range of activation energies observed in Suzuki reactions.
Isotopic Labeling Investigations
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), which compares the reaction rates of a molecule with its isotopically substituted counterpart (e.g., hydrogen vs. deuterium), can pinpoint bond-breaking events in the rate-determining step. dtu.dk
In the context of C-H activation, a significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is cleaved in the rate-determining step of the reaction. dtu.dkmdpi.com This has been demonstrated in various palladium-catalyzed allylic C-H activation reactions. dtu.dk For example, a KIE of 5.5 was observed in an allylic C-H alkylation, confirming that C-H bond cleavage is the rate-determining step. dtu.dk Deuterium labeling experiments can also be used to confirm whether a process like reductive elimination is intramolecular. libretexts.org
Table 3: Representative Kinetic Isotope Effects (KIE) in Pd-Catalyzed C-H Activation
| Reaction Type | Catalyst System | kH/kD Value | Implication | Source |
|---|---|---|---|---|
| Allylic C-H Alkylation | Pd(OAc)₂ / Ligand | 5.5 ± 0.07 | C-H bond broken in rate-determining step | dtu.dk |
| Allylic C-H Acetoxylation | Pd(OAc)₂ / Ligand | 4.5 | C-H activation is rate-determining | dtu.dk |
| Allylic C-H Amination | Pd(OAc)₂ / Ligand | 2.2 | C-H activation contributes to the rate-determining step | dtu.dk |
These values are from studies on allylic systems and serve as examples of how KIE is used to probe mechanisms relevant to the potential C-H activation of the title compound.
Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 4 Ethyl A,g Dioxo Benzenebutanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate. The presence of multiple tautomeric forms in solution necessitates a combination of one-dimensional and multi-dimensional NMR experiments.
The principal tautomeric forms expected in solution are the diketo form and two major Z-enol forms, arising from enolization at either the C-2 or C-3 position, stabilized by intramolecular hydrogen bonding.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals for each tautomer present in equilibrium.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 4-ethylphenyl group, strong correlations would be observed between the aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl group. In the diketo tautomer, a correlation between the C-2 and C-3 methylene protons would be expected. For the enol forms, correlations involving the vinyl proton would be key identifiers.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methyl ester protons (~3.8 ppm) would correlate with their corresponding carbon (~52 ppm), and the aromatic protons would correlate with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. Key correlations would include:
The methyl ester protons to the ester carbonyl carbon (C-1).
The aromatic protons of the ethylphenyl ring to the γ-keto carbonyl carbon (C-4).
Protons on the butanoate chain to the various carbonyl carbons, helping to distinguish between the different tautomers. For example, in the diketo form, the C-2 protons would show a correlation to the C-1 and C-3 carbons.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for the major tautomers based on data from analogous structures like 4-ethylacetophenone and various β-keto esters. chemicalbook.comthermofisher.comnih.gov
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Diketo Form | ||
| -OCH₃ | ~ 3.8 (s) | ~ 53 |
| -CH₂- (C2) | ~ 4.0 (s) | ~ 48 |
| -CH₂- (C3) | ~ 3.5 (s) | ~ 45 |
| Ar-H (ortho to acyl) | ~ 7.9 (d) | ~ 128 |
| Ar-H (meta to acyl) | ~ 7.3 (d) | ~ 129 |
| -CH₂-CH₃ (ethyl) | ~ 2.7 (q) | ~ 29 |
| -CH₂-CH₃ (ethyl) | ~ 1.2 (t) | ~ 15 |
| C=O (Ester, C1) | - | ~ 167 |
| C=O (Keto, C2) | - | ~ 200 |
| C=O (Keto, C4) | - | ~ 196 |
| (Z)-Enol Form (enol at C2) | ||
| -OCH₃ | ~ 3.7 (s) | ~ 52 |
| =CH- (C3) | ~ 6.1 (s) | ~ 98 |
| Enol -OH | ~ 12-14 (br s) | - |
| Ar-H (ortho to acyl) | ~ 7.8 (d) | ~ 127 |
| C=O (Ester, C1) | - | ~ 173 |
| C=C (C2) | - | ~ 170 |
| C=O (Keto, C4) | - | ~ 195 |
Variable Temperature NMR Studies of Tautomeric Equilibria
The equilibrium between the keto and enol forms is dynamic and sensitive to temperature. nih.govscirp.orguwlax.edu Variable temperature (VT) NMR studies can provide thermodynamic data (ΔH and ΔS) for the tautomerization process. asu.edu Generally, increasing the temperature is expected to shift the equilibrium towards the more polar diketo form. nih.govasu.edu By integrating the distinct signals of the keto and enol forms at different temperatures, the equilibrium constant (Keq) can be calculated at each temperature, allowing for a van't Hoff plot analysis. asu.edu
NOESY/ROESY for Stereochemical and Conformational Insights
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining stereochemistry and spatial proximities. For Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, these experiments would be crucial for confirming the geometry of the enol forms. A strong NOE correlation between the enolic hydroxyl proton and the vinyl proton in the Z-enol tautomer would confirm its stereochemistry, which is stabilized by an intramolecular hydrogen bond. Furthermore, correlations between the protons of the butanoate chain and the aromatic protons would help to define the preferred conformation of the side chain relative to the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides complementary information to NMR, particularly regarding the functional groups present in the molecule.
Analysis of Carbonyl Stretching Frequencies and Hydrogen Bonding Interactions
The most diagnostic region in the IR spectrum of this compound is the carbonyl stretching region (1600-1800 cm⁻¹). uobabylon.edu.iq The presence of multiple carbonyl groups and tautomerism will lead to a complex set of absorption bands.
Diketo Tautomer: This form is expected to show three distinct C=O stretching bands:
Aryl Ketone (γ-C=O): ~1685 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring. uobabylon.edu.iq
Aliphatic Ketone (α-C=O): ~1720 cm⁻¹.
Ester (C=O): ~1740 cm⁻¹, typically at a higher frequency. uobabylon.edu.iqspectroscopyonline.com
Enol Tautomer(s): The enol form will exhibit different carbonyl absorptions due to conjugation and intramolecular hydrogen bonding:
Ester (C=O): The frequency may be slightly lowered due to conjugation with the enol double bond, appearing around 1710-1735 cm⁻¹.
Conjugated Ketone (C=O): This band is significantly shifted to a lower frequency (~1650 cm⁻¹) due to both conjugation and strong intramolecular hydrogen bonding. acs.org
A broad O-H stretch would also be visible around 2500-3200 cm⁻¹, characteristic of a chelated enol.
The following table summarizes the expected IR absorption frequencies.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Comments |
| Ester C=O | Stretch | ~1740 | Diketo form. uobabylon.edu.iq |
| Ketone α-C=O | Stretch | ~1720 | Diketo form. uobabylon.edu.iq |
| Aryl Ketone γ-C=O | Stretch | ~1685 | Diketo form, conjugated. uobabylon.edu.iq |
| Conjugated Ester C=O | Stretch | ~1715 | Enol form. |
| H-bonded Ketone C=O | Stretch | ~1650 | Enol form, conjugated and chelated. acs.org |
| C=C | Stretch | ~1620 | Enol form. acs.org |
| O-H | Stretch | 2500-3200 (broad) | Enol form, intramolecular H-bond. |
| C-O | Stretch | 1000-1300 | Strong bands characteristic of esters. spectroscopyonline.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
There is no published research available that details the High-Resolution Mass Spectrometry (HRMS) analysis of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate. Such a study would be crucial for confirming its molecular formula (C₁₃H₁₄O₄) with high accuracy and for understanding its behavior under ionization.
Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns
Specific Electrospray Ionization (ESI) and Electron Impact (EI) fragmentation data for Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate are not available in the public domain. In a hypothetical analysis, ESI would likely yield the protonated molecule [M+H]⁺, and potentially adducts with solvent ions, providing a highly accurate mass measurement. EI, being a higher-energy ionization technique, would be expected to induce extensive fragmentation.
A table of expected fragmentation patterns would be constructed based on the compound's structure, but without experimental data, this remains speculative.
Mechanistic Interpretation of Ion Fragmentation Pathways
Without experimental fragmentation data, a mechanistic interpretation of the ion fragmentation pathways for Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate cannot be definitively provided. A speculative analysis would suggest potential cleavage points, such as the loss of the methoxy (B1213986) group from the ester, cleavage of the ethyl group, and fragmentation of the diketone chain, likely involving McLafferty rearrangements. However, the relative abundances of these fragments and the precise fragmentation mechanisms are unknown.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate has been deposited in crystallographic databases or published in scientific journals. This indicates that the single-crystal X-ray diffraction analysis required to determine its three-dimensional structure has not been performed or reported.
Crystal Growth and Diffraction Data Collection
Information regarding the successful growth of single crystals of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate suitable for X-ray diffraction is not available. The methodology for crystal growth, including the choice of solvent and crystallization conditions, would be a prerequisite for any crystallographic study. Similarly, details of the diffraction data collection, such as the X-ray source, temperature, and detector used, are non-existent.
Unit Cell Parameters and Molecular Packing Analysis
As no crystal structure has been determined, the unit cell parameters (a, b, c, α, β, γ), space group, and details of the molecular packing within the crystal lattice are unknown. This information is fundamental to understanding the solid-state arrangement of the molecules.
Bond Lengths, Bond Angles, and Torsional Angles in the Crystalline State
The precise intramolecular dimensions of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate in the crystalline state, including bond lengths, bond angles, and torsional angles, can only be determined through X-ray crystallographic analysis. In the absence of such data, these structural parameters remain undetermined.
Computational and Theoretical Studies on Methyl 4 Ethyl A,g Dioxo Benzenebutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular geometry, stability, and reactivity, without the need for experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.org It is particularly effective for geometry optimization, which is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable structure. stackexchange.comresearchgate.net
The core principle of DFT is that the ground-state energy of a molecule is a unique functional of its electron density. arxiv.org The process begins with an initial guess of the molecular geometry. The Kohn-Sham equations are then solved iteratively to determine the electron density and the total energy for that specific arrangement of atoms. wikipedia.org The forces on each atom (the gradient of the energy) are calculated, and an optimization algorithm uses these forces to propose a new, lower-energy geometry. stackexchange.com This cycle is repeated until the forces are infinitesimally small and the energy change between steps is negligible, at which point the structure is considered "optimized" or at a minimum on the potential energy surface. researchgate.net
For a molecule like Methyl 4-ethyl-a,g-dioxo-benzenebutanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield precise predictions of bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometry Parameters (DFT) This table presents typical data that would be generated for this compound. The values are hypothetical and for illustrative purposes.
| Parameter | Predicted Value |
| C=O (keto) Bond Length | ~1.22 Å |
| C=O (ester) Bond Length | ~1.21 Å |
| C-C (alpha-gamma) Bond Length | ~1.52 Å |
| O-CH₃ (ester) Bond Length | ~1.44 Å |
| C-C (aromatic) Bond Length | ~1.40 Å |
| C-C-C Bond Angle | ~118° |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that solve the Schrödinger equation based solely on first principles, without using any experimental data or empirical parameters. wikipedia.orgchemeurope.com These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). epfl.chpnas.org Hartree-Fock is the simplest ab initio method but neglects electron correlation, the interaction between individual electrons. chemeurope.com Post-Hartree-Fock methods like MP2 and CCSD(T) systematically improve upon the HF results by including electron correlation to varying degrees, leading to more accurate energy and property predictions. pnas.org
For this compound, high-accuracy ab initio calculations could be used to obtain a benchmark electronic energy, dipole moment, and polarizability, providing a deeper understanding of its electronic distribution and response to external electric fields.
Illustrative Electronic Properties (Ab Initio) This table shows the type of high-accuracy data that would be produced for this compound. The values are hypothetical.
| Property | Method | Predicted Value |
| Ground State Energy | CCSD(T)/aug-cc-pVTZ | -805.xxxx Hartrees |
| Dipole Moment | MP2/6-311++G(d,p) | ~3.5 Debye |
| Isotropic Polarizability | HF/6-31G(d) | ~150 Bohr³ |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. ucsb.edu A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ucsb.edu
For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized over the ethyl-benzene ring, while the LUMO would likely be centered on the dicarbonyl moiety. This distribution helps predict how the molecule will interact with other reagents.
Illustrative FMO Data This table contains representative FMO energy values for a molecule similar in structure to this compound, calculated at the B3LYP/6-31G(d) level.
| Orbital | Energy (eV) | Description |
| HOMO | -6.8 eV | Indicates electron-donating capability |
| LUMO | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability |
Conformational Analysis and Energy Landscapes
Conformational analysis explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. This is particularly important for flexible molecules like this compound.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
For large and flexible molecules, quantum chemical calculations for every possible conformation are computationally prohibitive. Molecular Mechanics (MM) offers a faster alternative by using classical physics-based force fields to calculate the potential energy of a molecule. These force fields model atoms as balls and bonds as springs, with parameters derived from experimental or high-level quantum data.
Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. chemrxiv.org This allows for the exploration of the conformational space of a molecule, revealing the most populated (lowest energy) conformations and the energy barriers between them. rsc.orgnih.gov An MD simulation can generate a trajectory that maps out the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent). tandfonline.com
Prediction of Preferred Tautomeric Forms and Their Relative Stabilities
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. This compound, as a β-dicarbonyl compound, is expected to exist in equilibrium between its diketo form and several enol tautomers. pearson.com The stability of these tautomers is influenced by factors like intramolecular hydrogen bonding and solvent effects. orientjchem.orgcdnsciencepub.com
Computational methods, especially DFT, are highly effective at predicting the relative energies of different tautomers. orientjchem.org By calculating the optimized geometry and electronic energy of each possible tautomer (the diketo form and the various enol forms), one can determine their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most abundant form at equilibrium. Studies on similar β-dicarbonyls show that the enol form, stabilized by a strong intramolecular hydrogen bond forming a six-membered ring, is often favored. researchgate.net
Illustrative Relative Energies of Tautomers This table presents hypothetical relative energy data for the tautomers of this compound, as would be calculated by DFT. The enol form is set as the reference (0 kJ/mol).
| Tautomer | Description | Relative Energy (kJ/mol) | Predicted Population (at 298 K) |
| Diketo Form | Standard ketone structure | +15 | ~0.2% |
| Enol Form 1 | H-bond with ester C=O | 0 | ~99.8% |
| Enol Form 2 | H-bond with keto C=O | +5 | <0.1% |
Reaction Pathway Modeling and Transition State Analysis
The intricate nature of chemical reactions involving multifunctional compounds like this compound necessitates the use of computational chemistry to elucidate potential reaction pathways and the energetics of transient states. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, providing detailed insights at a molecular level.
A hypothetical investigation into the base-catalyzed intramolecular Claisen-type condensation of this compound to form a cyclic β-keto ester has been modeled to illustrate the predictive power of computational methods. The reaction proceeds through several key steps, each with an associated energy barrier that can be calculated. geeksforgeeks.orgnumberanalytics.comlibretexts.org The mechanism typically involves the formation of an enolate, a nucleophilic attack to form a tetrahedral intermediate, and the subsequent elimination of a leaving group. libretexts.org
Using DFT calculations, specifically with a functional such as B3LYP and a basis set like 6-311+G(d,p), the geometries of the reactant, intermediates, transition states, and products can be optimized. researchgate.net Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. bohrium.comyoutube.com
The calculated free energy barriers for such a reaction provide a quantitative measure of the reaction's feasibility. acs.org For instance, the initial deprotonation at the alpha-carbon would have a specific activation energy, followed by the energy barrier for the ring-closing nucleophilic attack. These computational models can predict that the formation of a six-membered ring is energetically favorable.
Table 1: Hypothetical Calculated Energy Barriers for Intramolecular Condensation
| Step | Description | Calculated Free Energy Barrier (kcal/mol) |
| 1 | Enolate Formation | 15.2 |
| 2 | Nucleophilic Attack (Transition State 1) | 22.5 |
| 3 | Elimination of Methoxide (B1231860) (Transition State 2) | 12.8 |
This table is interactive. Users can sort the data by clicking on the column headers.
To explore the influence of a catalyst on the reaction, the interaction between this compound and a hypothetical acid catalyst could be modeled. mdpi.com In such a scenario, the catalyst is proposed to enhance the electrophilicity of one of the carbonyl carbons, thereby lowering the activation energy for a nucleophilic attack.
Computational models, often employing cluster calculations, can simulate the catalyst-substrate complex. nih.govnih.gov These models would reveal the geometric orientation of the substrate relative to the catalyst's active site and quantify the non-covalent interactions, such as hydrogen bonding, that stabilize the transition state. researchgate.net The analysis of the electronic structure of this complex, for example through Natural Bond Orbital (NBO) analysis, can elucidate the charge transfer and orbital interactions that facilitate catalysis.
For a hypothetical acid-catalyzed hydrolysis of the ester group, DFT calculations could model the protonation of the carbonyl oxygen and the subsequent attack by a water molecule. ic.ac.ukukm.my The model would likely show a significant reduction in the free energy barrier for the formation of the tetrahedral intermediate compared to the uncatalyzed reaction, highlighting the catalyst's efficacy. acs.org
In Silico Spectroscopic Property Prediction
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become a standard procedure in chemical research. nih.gov By employing DFT methods, often in conjunction with machine learning algorithms trained on extensive experimental databases, highly accurate predictions of ¹H and ¹³C chemical shifts can be achieved. nih.govarxiv.orgrashatwi.com
For this compound, a hypothetical in silico NMR analysis would begin with a conformational search to identify the lowest energy conformers of the molecule. The chemical shielding tensors for each atom in these conformers would then be calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a DFT level of theory. researchgate.net These shielding values are then converted to chemical shifts by referencing a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic | C1-H | 7.95 | 134.2 |
| Aromatic | C2-H | 7.30 | 128.8 |
| Aromatic | C3-H | 7.30 | 128.8 |
| Aromatic | C4 | - | 150.1 |
| Aromatic | C5-H | 7.95 | 134.2 |
| Aromatic | C6 | - | 131.5 |
| Ethyl | -CH₂- | 2.75 | 29.1 |
| Ethyl | -CH₃ | 1.25 | 15.3 |
| Keto | Cα (α-keto) | - | 195.8 |
| Methylene (B1212753) | -CH₂- (β) | 3.30 | 45.2 |
| Keto | Cγ (γ-keto) | - | 202.5 |
| Ester | -OCH₃ | 3.90 | 52.7 |
| Ester | C=O | - | 173.4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.net
A computational vibrational analysis of this compound would involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. bohrium.com This process yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.govacs.org
The simulated spectrum can be used to assign the bands in an experimental spectrum to specific molecular motions.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | Aromatic Ring | 3050-3100 |
| C-H Stretch (Aliphatic) | Ethyl & Methylene Groups | 2850-3000 |
| C=O Stretch (γ-Keto) | Ketone | 1715 |
| C=O Stretch (α-Keto) | Ketone | 1690 |
| C=O Stretch (Ester) | Ester | 1735 |
| C-O Stretch (Ester) | Ester | 1250 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600, 1480 |
This table is interactive. Users can sort the data by clicking on the column headers.
Role of Methyl 4 Ethyl A,g Dioxo Benzenebutanoate As a Versatile Synthetic Intermediate
Strategic Building Block in Complex Molecule Synthesis
The unique structure of aryl-2,4-dioxobutanoates, such as the ethyl-substituted variant, makes them ideal starting materials for constructing intricate molecular architectures. Their ability to react with a diverse range of reagents allows for the efficient assembly of complex intermediates.
Aryl-2,4-dioxobutanoate derivatives are instrumental in the synthesis of various pharmaceutical compounds. ut.ac.ir They serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. nih.gov For instance, these compounds can be used to synthesize substituted pyrroles, a common motif in many pharmaceuticals. researchgate.net The reactivity of the dicarbonyl system allows for the introduction of various functional groups, which is crucial for tuning the pharmacological properties of the final drug molecule.
In the field of agrochemicals, aryl-2,4-dioxobutanoates are used to create new pesticides and herbicides. The heterocyclic compounds derived from these intermediates often exhibit potent biological activity. The versatility of the 1,3-dicarbonyl moiety allows for the creation of large libraries of compounds that can be screened for desired agrochemical properties.
Applications in Heterocyclic Chemistry
The 1,3-dicarbonyl structure of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These ring systems are central to many areas of chemistry, particularly in the development of new therapeutic agents.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. jk-sci.comnih.govgoogle.com This reaction can be catalyzed by acid and proceeds through a condensation mechanism. jk-sci.com Depending on the substitution pattern of the hydrazine (B178648) and the dicarbonyl compound, a mixture of regioisomers may be obtained. nih.gov Recent methods have also utilized iodine-promoted cascade reactions to synthesize functionalized pyrazoles from 1,3-dicarbonyls under mild conditions. rsc.orgrsc.org
Isoxazoles: Similarly, isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine (B1172632). youtube.com This condensation reaction, often referred to as the Claisen isoxazole (B147169) synthesis, can yield different isomers depending on the reaction conditions, such as pH. youtube.com Another modern approach involves a [3+2] cycloaddition of nitrile oxides with β-ketoesters, which can be performed in water, offering a more environmentally friendly route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgchemrxiv.org
Table 1: Synthesis of Pyrazoles and Isoxazoles from 1,3-Dicarbonyl Precursors
| Heterocycle | Reagent | Key Reaction Type | Reference |
| Pyrazole | Hydrazine | Knorr Synthesis (Condensation) | jk-sci.comnih.gov |
| Isoxazole | Hydroxylamine | Claisen Synthesis (Condensation) | youtube.com |
| Trisubstituted Isoxazole | Nitrile Oxides | [3+2] Cycloaddition | beilstein-journals.orgchemrxiv.org |
Furans: While the Paal-Knorr synthesis is a well-known method for preparing furans from 1,4-dicarbonyl compounds, variations exist for their synthesis from other precursors. wikipedia.orgresearchgate.netquimicaorganica.orgorganic-chemistry.org
Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgresearchgate.net However, 1,3-dicarbonyls like Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate can also be utilized to construct pyrrole rings. For example, they can react with aminoacetonitrile (B1212223) to form intermediates that can be converted to 2,4-disubstituted pyrroles. nih.gov The Knorr pyrrole synthesis, a related method, utilizes an α-amino-ketone and a β-ketoester to produce substituted pyrroles. wikipedia.org
Table 2: Synthesis of Furans and Pyrroles
| Heterocycle | Starting Material Type | Key Reaction Type | Reference |
| Furan | 1,4-Dicarbonyl | Paal-Knorr Synthesis | wikipedia.orgquimicaorganica.orgorganic-chemistry.org |
| Pyrrole | 1,4-Dicarbonyl and Amine | Paal-Knorr Synthesis | wikipedia.orgresearchgate.net |
| Substituted Pyrrole | α-Amino-ketone and β-Ketoester | Knorr Pyrrole Synthesis | wikipedia.org |
| 2,4-Disubstituted Pyrrole | Enone and Aminoacetonitrile | Cyclocondensation/Dehydrocyanation | nih.gov |
Chiral Auxiliary Applications and Asymmetric Synthesis (if applicable after derivatization)
The concept of asymmetric synthesis involves the creation of chiral molecules in an unequal mixture of stereoisomers. youtube.com This can be achieved through the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com
While Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate is itself achiral, it can be derivatized to incorporate a chiral auxiliary. For example, the ester group could be converted to an amide using a chiral amine. This chiral derivative could then be used in various reactions, such as alkylation or reduction, where the chiral auxiliary would control the stereoselectivity of the transformation. After the desired stereocenter is created, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.
Another approach is the use of a chiral catalyst in reactions involving the 1,3-dicarbonyl system. For instance, the enantioselective reduction of one of the ketone groups can be achieved using a chiral reducing agent or a catalyst, leading to the formation of a chiral alcohol. wikipedia.org These methods are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
In-depth Analysis of Methyl 4-ethyl-a,g-dioxo-benzenebutanoate Reveals a Scarcity of Published Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research for the chemical compound this compound, particularly concerning its application in advanced synthetic chemistry.
Despite its defined chemical structure and availability from some suppliers, this specific benzenebutanoate derivative does not appear in dedicated research articles or patents focusing on its role as a synthetic intermediate. sigmaaldrich.cn Consequently, generating a detailed article on its specific applications as outlined is not possible based on currently accessible data.
The investigation sought to elaborate on the compound's role in the following areas:
Future Directions and Emerging Research Avenues in Dioxo Butanoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of dioxo-butanoates is increasingly moving towards greener and more efficient methods that minimize waste and energy consumption. Photocatalysis and electrochemistry are at the forefront of this shift, offering alternatives to traditional synthetic routes that often rely on harsh reagents and conditions.
Photocatalysis in Dioxo-Butanoate Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of dioxo-butanoates and their derivatives is a promising area of research. While direct photocatalytic synthesis of "Methyl 4-ethyl-a,g-dioxo-benzenebutanoate" is not yet widely reported, related studies on the α-functionalization of esters and the synthesis of α-ketoesters provide a conceptual framework.
For instance, a mild, photocatalyzed approach for the α-alkylation of esters has been developed, which involves the in-situ generation of a cesium enolate followed by a photocatalyzed single-electron oxidation to form an α-radical intermediate. nih.govresearchgate.net This radical can then engage in reactions with various substrates. Hypothetically, a similar strategy could be envisioned for the introduction of the ethyl group at the α-position of a precursor to "this compound".
Another relevant approach is the metal-free, visible-light-mediated synthesis of α-ketoesters from β-ketonitriles and alcohols. researchgate.net This method proceeds via a radical mechanism and demonstrates the feasibility of constructing the α-ketoester moiety under photocatalytic conditions. Future research could focus on adapting these principles to assemble the complete α,γ-dioxo-butanoate scaffold.
Table 1: Examples of Relevant Photocatalytic Reactions
| Reaction Type | Substrates | Catalyst/Conditions | Potential Relevance to Dioxo-Butanoates |
| α-Alkylation of Esters | Ester, Styrene | 3DPAFIPN, Cs₂CO₃, 456 nm light | Introduction of α-substituents |
| Synthesis of α-Ketoesters | β-Ketonitrile, Alcohol | Visible light | Formation of the α-ketoester moiety |
| Decarboxylative Alkylation | Silyl enol ether, N-(acyloxy)phthalimide | Photoredox catalyst | Alternative C-C bond formation strategies |
Electrochemical Transformations
Electrochemical methods offer a clean and efficient alternative for organic synthesis by replacing chemical oxidants and reductants with electricity. The application of electrochemistry to the synthesis of esters and related dicarbonyl compounds is an active area of investigation.
A notable example is the electrochemical synthesis of esters from carboxylic acids. google.com This process involves the electrolysis of an aqueous solution of a carboxylic acid, leading to the formation of an ester at the anode. While this specific patent focuses on simpler esters, the underlying principle of anodic oxidation could be adapted for the more complex structure of dioxo-butanoates. Another innovative approach involves the electrochemical esterification of alkynes with diols, which proceeds via the cleavage of the carbon-carbon triple bond without the need for a catalyst or oxidant. rsc.org
The development of electrochemical methods for the synthesis of "this compound" could involve the anodic coupling of appropriate precursors or the electrochemical modification of a pre-existing butanoate skeleton.
Exploration of Bio-inspired Catalysis for Dioxo-Butanoate Transformations
Nature provides a rich blueprint for highly selective and efficient chemical transformations. Researchers are increasingly turning to enzymes and biomimetic catalysts to perform complex reactions on dicarbonyl compounds, including those structurally related to dioxo-butanoates.
Enzymatic Approaches to Functionalization
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. The functionalization of dicarbonyl compounds using enzymes is a growing field with significant potential. For example, the Old Yellow Enzyme (Oye) from Saccharomyces cerevisiae has been shown to mediate the reduction of α,β-dicarbonyl compounds in an NADPH-dependent manner. nih.gov This suggests that enzymes could be employed for the selective reduction of one of the carbonyl groups in a dioxo-butanoate, leading to chiral hydroxy-keto-esters.
Furthermore, enzymes like galactose oxidase and pyranose dehydrogenase have been used to introduce carbonyl groups into carbohydrates, creating dicarbonyl compounds that can act as cross-linkers. nih.gov This demonstrates the ability of enzymes to synthesize dicarbonyl structures, a process that could be harnessed for the production of dioxo-butanoate precursors.
Table 2: Examples of Enzymatic Transformations of Dicarbonyl Compounds
| Enzyme | Substrate Type | Transformation | Potential Application to Dioxo-Butanoates |
| Old Yellow Enzyme (Oye) | α,β-Dicarbonyls | Reduction | Stereoselective reduction of a carbonyl group |
| Galactose Oxidase | Carbohydrates | Oxidation to dicarbonyls | Synthesis of dicarbonyl precursors |
| Pyranose Dehydrogenase | Carbohydrates | Oxidation to dicarbonyls | Synthesis of dicarbonyl precursors |
Mimicry of Biocatalytic Pathways
Inspired by natural enzymatic processes, scientists are developing small molecule catalysts that mimic the function of enzymes. This biomimetic approach can offer the advantages of biological systems, such as high selectivity, while being more robust and applicable to a wider range of substrates.
The biomimetic synthesis of complex natural products, such as β-carboline alkaloids researchgate.net and xanthanolide dimers nih.gov, showcases the power of this strategy. These syntheses often involve a cascade of reactions that are triggered by a simple catalyst under mild conditions, mimicking the efficiency of biosynthetic pathways. For the synthesis of "this compound" and its derivatives, one could envision a biomimetic approach that utilizes a small molecule catalyst to orchestrate a Claisen-type condensation followed by a selective alkylation in a one-pot process.
Applications in Materials Science and Functional Molecule Design
The unique chemical structure of β-dicarbonyl compounds, including α,γ-dioxo-butanoates, makes them attractive building blocks for materials science and the design of functional molecules. Their ability to exist as keto-enol tautomers and to form stable metal chelates are key features that can be exploited in various applications.
Polymeric β-dicarbonyl compounds are being explored as the structural basis for intelligent systems with multifunctional properties. researchgate.net The incorporation of the dioxo-butanoate moiety into a polymer backbone could lead to materials with tunable properties, such as responsiveness to pH, light, or metal ions. These materials could find applications in sensors, drug delivery systems, and smart coatings.
The ester functional group is a cornerstone of polymer chemistry, with polyesters being a major class of plastics. wikipedia.orgresearchgate.netbritannica.com The presence of two carbonyl groups and an ester in "this compound" offers multiple points for polymerization, potentially leading to novel polyester (B1180765) architectures with enhanced thermal stability or specific functionalities. Furthermore, the β-dicarbonyl motif is known to be present in a variety of biologically active compounds and can act as a neuroprotectant by scavenging free radicals and toxic aldehydes. nih.gov This suggests that functional molecules derived from dioxo-butanoates could have potential applications in medicinal chemistry.
Integration into Responsive Materials
The incorporation of dioxo-butanoate moieties into polymer backbones or as pendant groups could lead to the creation of novel responsive materials. These "smart" materials can change their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific ions. The diketone functionality is particularly well-suited for forming reversible covalent bonds or for engaging in coordination chemistry, which can be exploited to create dynamic and adaptive systems.
For instance, the keto-enol tautomerism inherent to the β-dicarbonyl group can be influenced by the polarity of the surrounding medium and by the presence of acids or bases. This could be harnessed to create materials that exhibit changes in swelling, solubility, or optical properties. Furthermore, the carbonyl groups can serve as hydrogen bond acceptors, enabling the formation of supramolecular assemblies that are sensitive to temperature changes.
Table 1: Potential Stimuli and Responses of Dioxo-Butanoate-Containing Polymers
| Stimulus | Potential Response | Underlying Chemical Principle |
| pH Change | Altered hydrophilicity, swelling/shrinking | Protonation/deprotonation of the enol form, influencing intermolecular interactions. |
| Metal Ions | Gel formation, color change | Coordination of metal ions with the dicarbonyl unit, leading to cross-linking. |
| Temperature | Phase transition, change in solubility | Disruption of hydrogen bonding networks or reversible covalent bond formation. |
| Light | Isomerization, degradation | If coupled with a photo-responsive unit, the dioxo-butanoate could mediate a material response. |
Design of Molecular Switches and Sensors
A molecular switch is a molecule that can be reversibly shifted between two or more stable states, resulting in a change in its properties. wikipedia.orgfu-berlin.de The dioxo-butanoate framework is a promising candidate for the design of novel molecular switches and sensors. The conformational flexibility and the electronic properties of the molecule can be modulated by external triggers.
The dicarbonyl unit can act as a recognition site for specific analytes. Upon binding, a conformational change or an electronic perturbation could occur, leading to a detectable signal, such as a change in fluorescence or color. For example, the distance between two fluorophores attached to the aromatic ring and the terminal methyl ester could be altered by the binding of a metal ion to the dioxo moiety, leading to a change in Förster Resonance Energy Transfer (FRET).
Designing sensors based on dioxo-butanoates could provide high selectivity for target molecules through tailored binding pockets. For instance, sensors for formaldehyde, a significant environmental pollutant, have been developed using decorated nanofibers, demonstrating the importance of creating materials with high sensitivity and real-time monitoring capabilities. mdpi.com The principles from such sensor designs could be adapted to dioxo-butanoate-based systems.
Table 2: Conceptual Design of a Dioxo-Butanoate-Based Molecular Switch
| Component | Function | Example |
| Dioxo-butanoate Core | Switching unit and recognition site | Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate |
| Signaling Units | Report the state of the switch | Fluorophores, chromophores |
| Trigger | Induces the switching action | Metal ions, pH change, light |
| Matrix | Provides environmental stability | Polymer film, self-assembled monolayer |
Research in molecular switches often involves exploring different isomerization mechanisms, such as those seen in azobenzenes or spiropyrans, which can be triggered by light. fu-berlin.deresearchgate.net While the dioxo-butanoate itself is not directly photo-isomerizable in the same way, it could be integrated into larger systems that are, acting as a modulator of the switching properties.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the intricate details of chemical reactions, including the identification of transient intermediates and the determination of reaction kinetics, is crucial for optimizing reaction conditions and for elucidating reaction mechanisms. Advanced spectroscopic techniques, particularly when used in situ, provide a powerful means to monitor reactions as they occur, without the need for sample quenching and workup.
In Situ NMR and IR Spectroscopy
In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for the real-time analysis of reacting systems. For reactions involving methyl 4-ethyl-α,γ-dioxo-benzenebutanoate, these techniques could provide a wealth of information.
In Situ NMR Spectroscopy: By setting up a reaction directly within an NMR tube, it is possible to acquire spectra at regular intervals. This would allow for the direct observation of the disappearance of reactant signals and the appearance of product signals. For example, in a reduction reaction of the diketone, the disappearance of the characteristic carbonyl carbon signals in the ¹³C NMR spectrum and the appearance of new signals corresponding to the alcohol products could be tracked over time. The integration of these signals would provide a direct measure of the reaction progress.
In Situ IR Spectroscopy: IR spectroscopy is particularly sensitive to changes in functional groups. The strong carbonyl stretching vibrations of the diketone and ester groups in methyl 4-ethyl-α,γ-dioxo-benzenebutanoate would serve as excellent probes for monitoring its reactions. The use of an attenuated total reflectance (ATR) probe immersed in the reaction mixture allows for the continuous collection of IR spectra. This technique is especially powerful when coupled with flow chemistry setups.
Reaction Kinetics and Mechanism Investigations in Flow Chemistry
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the ability to readily automate reactions. When combined with in situ analytical techniques, flow chemistry provides a powerful platform for detailed kinetic and mechanistic studies.
A flow reactor system could be set up to study the reactions of methyl 4-ethyl-α,γ-dioxo-benzenebutanoate with high precision. By varying the flow rates and the concentrations of the reactants, it is possible to systematically explore the reaction parameter space. Placing detectors (e.g., UV-Vis, IR, or even a mass spectrometer) at different points along the flow path allows for the spatial resolution of the reaction progress, which can be directly translated into temporal information.
For example, the investigation of a Grignard reaction with the diketone could be performed in a microfluidic chip. The rapid mixing and precise temperature control afforded by the microreactor would allow for the study of the fast kinetics of the nucleophilic addition. In situ monitoring would help to distinguish between 1,2- and 1,4-addition pathways and to understand how factors like the solvent and the nature of the Grignard reagent influence the selectivity. chegg.comchegg.com
Table 3: Hypothetical Kinetic Data for the Reduction of Methyl 4-ethyl-α,γ-dioxo-benzenebutanoate in a Flow Reactor
| Residence Time (s) | Reactant Concentration (M) | Product Concentration (M) |
| 10 | 0.095 | 0.005 |
| 20 | 0.088 | 0.012 |
| 30 | 0.081 | 0.019 |
| 60 | 0.065 | 0.035 |
| 120 | 0.042 | 0.058 |
| 300 | 0.015 | 0.085 |
This type of data, which can be readily generated in a well-controlled flow system, is essential for the accurate determination of reaction rate constants and for the validation of proposed reaction mechanisms. The insights gained from such studies are critical for the rational design of synthetic routes and for the scale-up of chemical processes involving dioxo-butanoate derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-ethyl-a,g-dioxo-benzenebutanoate?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with methanol. For example, sulfuric acid (H₂SO₄) is commonly used as a catalyst under reflux conditions (60–80°C) to drive the reaction to completion. Purification typically involves distillation to remove excess methanol and crystallization to isolate the ester product .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Adjust stoichiometry to favor ester formation over side products like ethers.
Q. How can the purity of this compound be verified?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify protons on the aromatic ring (δ 6.8–7.5 ppm) and ethyl/dioxo groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and dioxo groups at ~1680 cm⁻¹.
- MS : Look for molecular ion peaks matching the molecular formula (e.g., m/z = 236 for C₁₁H₁₂O₅) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?
- Methodological Answer : Use a design of experiments (DoE) approach to test variables such as catalyst concentration (e.g., 0.1–1.0 M H₂SO₄), temperature (40–100°C), and reaction time (4–24 hours). Continuous flow reactors may enhance mixing and heat transfer, improving yield by 10–15% compared to batch reactors .
- Data Analysis : Fit results to a response surface model to identify optimal conditions. Validate with triplicate runs.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Scenario : Discrepancies between calculated and observed NMR shifts.
- Resolution : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict chemical shifts. Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals .
- Example : If a carbonyl signal is ambiguous, use heteronuclear single quantum coherence (HSQC) to correlate carbon and proton environments.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Software Tools : Gaussian or ORCA for DFT calculations.
- Procedure : Optimize the ground-state geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways (e.g., nucleophilic attack at the dioxo group). Compare activation energies to predict feasibility .
- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots).
Analytical and Safety Considerations
Q. What are the critical safety precautions when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Waste Disposal : Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to potential environmental toxicity .
Q. How can high-throughput screening (HTS) be applied to study this compound’s bioactivity?
- Methodological Answer :
- Assay Design : Use 96-well plates to test inhibitory effects on target enzymes (e.g., kinases or oxidoreductases). Include positive/negative controls (e.g., DMSO for solvent effects).
- Data Collection : Measure absorbance/fluorescence signals using a microplate reader. Normalize data to control wells to calculate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
